3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for synthesizing complex aromatic compounds. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of environmentally benign organoboron reagents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Known for its nonlinear optical properties.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Exhibits photoactive properties.
Uniqueness
3-(2,6-Difluorophenyl)-5-trifluoromethylbenzoic acid stands out due to its trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-10-2-1-3-11(16)12(10)7-4-8(13(20)21)6-9(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRCAIIQLYFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689708 |
Source
|
Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-81-2 |
Source
|
Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.